

# Unveiling Novel Regulators of the Akt Signaling Pathway Using CRISPR/Cas9 Screening

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Akt substrate*

Cat. No.: *B12372039*

[Get Quote](#)

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

The Akt signaling pathway is a critical regulator of a vast array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. The advent of CRISPR/Cas9 technology has revolutionized functional genomic screening, providing a powerful tool to systematically interrogate the genome and identify novel components and regulators of key signaling pathways like Akt. This document provides detailed application notes and protocols for employing CRISPR/Cas9 screening to discover novel components of the Akt pathway, offering insights for both basic research and drug development.

CRISPR-Cas9 screening allows for the systematic knockout, activation, or interference of thousands of genes in parallel.<sup>[1]</sup> By creating a population of cells with diverse genetic perturbations, researchers can identify genes whose loss or gain-of-function confers a specific phenotype of interest, such as resistance to a targeted therapy or altered signaling output.<sup>[1]</sup> This unbiased, genome-wide approach has proven invaluable in uncovering previously unknown players and complex regulatory networks.

Recent studies have successfully utilized CRISPR/Cas9 screens to identify novel regulators of the Akt pathway. For instance, a genome-wide screen in the context of FAK (Focal Adhesion Kinase) inhibition in uveal melanoma cells identified the PI3K/Akt pathway as a major driver of resistance.<sup>[2][3]</sup> This screen pinpointed canonical negative regulators like PTEN and TSC2,

validating the approach, and also suggested novel links between Gαq signaling and Akt activation.<sup>[2][3]</sup> Another study used a CRISPR activation (CRISPRa) screen to identify a long non-coding RNA, AK023948, as a positive regulator of Akt activity.<sup>[4]</sup> These examples highlight the versatility of CRISPR screens in identifying both protein-coding and non-coding regulators of the Akt pathway.

This document will provide a comprehensive guide for researchers aiming to conduct similar screens, covering the essential steps from experimental design to data analysis and hit validation.

## Key Concepts and Applications

CRISPR/Cas9 screens can be designed in various formats to probe the Akt pathway from different angles:

- **Drug Resistance/Sensitivity Screens:** By treating a pooled library of knockout cells with an Akt or upstream/downstream pathway inhibitor, researchers can identify genes whose loss confers resistance or sensitivity to the drug. This is a powerful strategy for identifying new drug targets and understanding mechanisms of resistance. For example, a screen identified that loss of negative regulators of the MAPK and mTOR pathways, such as LZTR1, NF1, TSC1, and TSC2, mediated resistance to sorafenib in acute myeloid leukemia.<sup>[5][6]</sup>
- **Reporter-Based Screens:** A fluorescent reporter downstream of Akt signaling (e.g., a FOXO-responsive promoter driving GFP) can be used to sort cells based on pathway activity. This allows for the identification of both positive and negative regulators of the pathway.
- **Synthetic Lethality Screens:** These screens aim to identify genes that are essential for survival only in the context of an already altered Akt pathway (e.g., in cells with a specific oncogenic mutation). This approach is highly valuable for identifying cancer-specific vulnerabilities.

## Experimental Workflow

The general workflow for a pooled CRISPR/Cas9 screen to identify Akt pathway components is as follows:

- Library Selection and Preparation: Choose a suitable genome-wide or focused sgRNA library. Lentiviral libraries are commonly used for their high transduction efficiency in a wide range of cell types.[7]
- Cell Line Engineering: Generate a stable cell line expressing the Cas9 nuclease.
- Lentiviral Production and Titer Determination: Package the sgRNA library into lentiviral particles and determine the viral titer to ensure an appropriate multiplicity of infection (MOI).
- Cell Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low MOI (typically 0.3-0.5) to ensure that most cells receive only a single sgRNA.[8]
- Antibiotic Selection: Select for successfully transduced cells.
- Application of Selective Pressure: Apply the screening condition (e.g., drug treatment, sorting based on a reporter).
- Genomic DNA Extraction and Sequencing: Harvest genomic DNA from the surviving or sorted cell populations and amplify the sgRNA cassettes for next-generation sequencing.[7]
- Data Analysis: Analyze the sequencing data to identify enriched or depleted sgRNAs, which correspond to genes that modulate the phenotype of interest.
- Hit Validation: Validate the top candidate genes through individual sgRNA knockouts and further functional assays.[7][9]

## Diagrams



[Click to download full resolution via product page](#)

Caption: Simplified diagram of the core Akt signaling pathway.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [resources.revvtiy.com](https://resources.revvtiy.com) [resources.revvtiy.com]
- 2. Whole-genome CRISPR screening identifies PI3K/AKT as a downstream component of the oncogenic GNAQ–focal adhesion kinase signaling circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [mali.ucsd.edu](https://mali.ucsd.edu) [mali.ucsd.edu]
- 4. LncRNA AK023948 is a positive regulator of AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [mahidol.elsevierpure.com](https://mahidol.elsevierpure.com) [mahidol.elsevierpure.com]
- 7. [biocompare.com](https://biocompare.com) [biocompare.com]
- 8. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [revvtiy.com](https://revvtiy.com) [revvtiy.com]
- To cite this document: BenchChem. [Unveiling Novel Regulators of the Akt Signaling Pathway Using CRISPR/Cas9 Screening]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12372039#crispr-cas9-screening-for-novel-akt-pathway-components>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)